Cas no 1249057-91-7 (2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene)

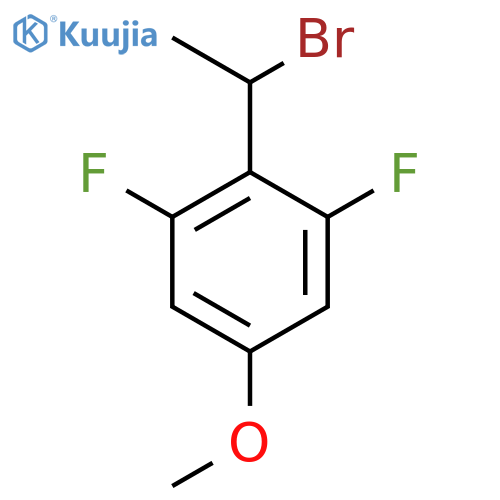

1249057-91-7 structure

商品名:2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- 2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene

- Benzene, 2-(1-bromoethyl)-1,3-difluoro-5-methoxy-

- 2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene

-

- インチ: 1S/C9H9BrF2O/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-5H,1-2H3

- InChIKey: DZFKFYONROXEEC-UHFFFAOYSA-N

- ほほえんだ: BrC(C)C1C(=CC(=CC=1F)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 156

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 3.1

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00955893-1g |

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 1g |

¥4403.0 | 2023-04-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373293-100mg |

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 100mg |

¥7160.00 | 2024-08-09 | |

| Enamine | EN300-101041-0.1g |

2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 0.1g |

$306.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373293-1g |

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 1g |

¥22276.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373293-50mg |

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 50mg |

¥5529.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373293-250mg |

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 250mg |

¥9460.00 | 2024-08-09 | |

| Enamine | EN300-101041-10g |

2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 10g |

$3807.0 | 2023-10-28 | |

| Enamine | EN300-101041-1g |

2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 1g |

$884.0 | 2023-10-28 | |

| Enamine | EN300-101041-5g |

2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 5g |

$2566.0 | 2023-10-28 | |

| Enamine | EN300-101041-2.5g |

2-(1-bromoethyl)-1,3-difluoro-5-methoxybenzene |

1249057-91-7 | 95% | 2.5g |

$1735.0 | 2023-10-28 |

2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

1249057-91-7 (2-(1-Bromoethyl)-1,3-difluoro-5-methoxybenzene) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量